4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been found to target key enzymes in inflammatory and oxidative stress pathways .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The compound likely affects the biochemical pathways related to inflammation and oxidative stress. By inhibiting key enzymes in these pathways, the compound can potentially reduce inflammation and oxidative damage .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential anti-inflammatory and antioxidant activities. By inhibiting key enzymes in these pathways, the compound could potentially reduce inflammation and oxidative damage at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The benzyloxyphenyl group can be introduced via nucleophilic substitution reactions, while the dihydroisoquinolinone moiety is often synthesized through cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one: This compound shares the benzyloxyphenyl group and has been studied for its potential as an inverse agonist for nuclear receptors.
(4-Benzyloxy)phenylacetic acid: Another compound with a benzyloxyphenyl group, used in various organic synthesis applications.
Uniqueness
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one is unique due to its combination of an oxadiazole ring and a dihydroisoquinolinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new scientific frontiers.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O3/c1-21-8-7-11-24(18-21)34-19-28(26-12-5-6-13-27(26)31(34)35)30-32-29(33-37-30)23-14-16-25(17-15-23)36-20-22-9-3-2-4-10-22/h2-19H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWSGFYPANBVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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